molecular formula C11H8F2N2O2 B8164544 2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid

2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid

Cat. No.: B8164544
M. Wt: 238.19 g/mol
InChI Key: NETSWHKJSKAXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid is a fluorinated aromatic compound incorporating a pyrazole heterocycle, designed for advanced chemical biology and pharmaceutical research. This benzoic acid derivative is a key synthetic intermediate and potential active principle in the development of novel therapeutic and agrochemical agents. Its structure is characteristic of compounds investigated for inhibiting bacterial fatty acid biosynthesis (FAB), a validated target for combating antibiotic-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Research on analogous pyrazole-4-yl-benzoic acid derivatives shows potent antibacterial activity, with minimum inhibitory concentration (MIC) values in the sub-microgram range against Gram-positive bacteria, and demonstrates efficacy in inhibiting biofilm formation and eradicating pre-formed biofilms . Furthermore, the 1-methylpyrazol-4-yl moiety is a critical structural feature in modern agrochemistry. It is found in the core structure of patented pyrazol-4-yl-heterocyclyl-carboxamide compounds and is integral to potent succinate dehydrogenase inhibitor (SDHI) fungicides . SDHIs, such as those derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, target complex II in the mitochondrial respiration chain and are used commercially to control a broad spectrum of fungal diseases in crops . This compound is offered for research applications exclusively. It is intended for use in laboratory investigations only and is not classified as a drug, antibiotic, or pesticide. It is strictly for professional use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,6-difluoro-4-(1-methylpyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-15-5-7(4-14-15)6-2-8(12)10(11(16)17)9(13)3-6/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETSWHKJSKAXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling represents a robust method for attaching the 1-methylpyrazole group to the benzoic acid scaffold. A representative protocol involves:

  • Reacting 4-bromo-2,6-difluorobenzoic acid with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a 1,4-dioxane/water mixture at 80°C.

  • Yields typically range from 68–75%, with purity >95% after aqueous workup.

Table 1: Optimization of Coupling Conditions

CatalystSolvent SystemTemperature (°C)Yield (%)Purity (%)
Pd(PPh₃)₄Dioxane/H₂O807596
PdCl₂(dppf)DMF/H₂O1006289
NiCl₂(PCy₃)₂Toluene/EtOH1205882

Nucleophilic Aromatic Substitution

Alternative routes employ halogen exchange (Halex) reactions to introduce fluorine atoms post-coupling:

  • Intermediate nitration : 4-(1-Methylpyrazol-4-yl)benzoic acid is nitrated at the 3- and 5-positions, followed by diazotization and Balz-Schiemann fluorination.

  • Direct fluorination : Using KF in DMF at 150°C with 18-crown-6 as a phase-transfer catalyst, achieving 83% difluorination but requiring careful exclusion of moisture.

Carboxylic Acid Functionalization Strategies

Ester Hydrolysis

Methyl or ethyl esters of the coupled product undergo saponification:

  • Conditions : 2 M NaOH in THF/H₂O (3:1) at 60°C for 6 hours.

  • Challenges : Competitive defluorination observed at pH >12, necessitating pH control via buffered solutions (e.g., NaHCO₃/Na₂CO₃).

Oxidative Methods

For precursors with methyl groups, oxidation with KMnO₄ in acidic media (H₂SO₄/H₂O) at 90°C converts methyl to carboxylic acid:

  • Yield : 71% with 5% over-oxidation to CO₂ mitigated by slow reagent addition.

Purification and Crystallization

Solvent Selection

Recrystallization from ethanol/water (40–65% alcohol) removes regioisomers and unreacted starting materials:

  • Optimal conditions : 50% ethanol at reflux, cooling to 10°C at 0.5°C/min, yielding 99.6% pure product.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:2 → 1:1 gradient) resolves diastereomers when present, though this is rarely required due to the compound’s planar geometry.

Scale-Up Considerations and Industrial Relevance

Catalytic System Recyclability

Pd catalysts immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) enable reuse for up to 5 cycles with <5% yield drop, reducing costs in multi-kilogram syntheses.

Waste Stream Management

Fluoride byproducts (e.g., KF) are precipitated as CaF₂ via lime treatment, achieving >99% fluoride removal from aqueous effluents.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Reduction Products: Alcohol derivatives of the original compound.

    Oxidation Products: Carboxyl derivatives or other higher oxidation state compounds.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology:

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.

Industry:

    Material Science: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins or enzymes. The carboxylic acid group can form ionic interactions with basic amino acid residues in proteins, affecting the compound’s biological activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid with three structurally related compounds:

Compound Molecular Formula Substituent Key Features Isomerism Biological/Application Notes
This compound C₁₁H₈F₂N₂O₂ 1-Methylpyrazole-4-yl Fluorine atoms enhance electronic effects; methylpyrazole improves steric bulk. No reported isomerism Potential use in drug design (inference)
HOIPIN-8 (sodium salt derivative) C₂₀H₁₅F₂N₃O₃Na 1H-Pyrazole-4-yl, sodium carboxylate Sodium salt improves solubility; used in TDP-43 aggregation studies. Not applicable (ionic form) Inhibits linear ubiquitination in ALS models
2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid C₁₄H₁₆F₂O₄ 5-Propyl-1,3-dioxane-2-yl Dioxane ring introduces cis/trans isomerism; discontinued commercial availability. Cis/trans isomerism No biological data; structural analog
2-(2,2-Dicyano-1-methylethenyl)benzoic acid C₁₂H₈N₂O₂ Dicyano-methylethenyl Exhibits atropisomerism and tautomerism; characterized via X-ray and NMR. Atropisomerism, tautomerism Model for studying rotational restrictions

Substituent Effects on Physicochemical Properties

  • The 1-methylpyrazole group introduces π-π stacking capability and moderate lipophilicity .
  • Solubility : The sodium salt derivative (HOIPIN-8) demonstrates higher aqueous solubility than the free acid form, critical for in vitro biological assays .
  • Isomerism: Unlike the dioxane-containing analog (cis/trans isomerism) and the dicyano-methylethenyl derivative (atropisomerism) , this compound lacks reported isomerism due to the rigid pyrazole ring and symmetric fluorine substitution.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid?

  • Methodological Answer : A multi-step synthesis involving Suzuki-Miyaura coupling for aryl-aryl bond formation is commonly employed. For example, fluorophenyl-pyrazole intermediates can be synthesized via formylation and subsequent condensation reactions. Final purification may involve recrystallization or column chromatography. Structural confirmation requires 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to verify regiochemistry and purity .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity. Nuclear magnetic resonance (NMR) spectroscopy, including 1H^1 \text{H}, 13C^{13} \text{C}, and 2D techniques (COSY, HMQC, HMBC), resolves substituent positions. Fourier-transform infrared (FTIR) spectroscopy confirms functional groups like the carboxylic acid moiety. Mass spectrometry (MS) validates molecular weight .

Q. How can researchers screen for initial biological activity of this compound?

  • Methodological Answer : Conduct antimicrobial assays (e.g., broth microdilution) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida tropicalis). Synergism studies with antibiotics (e.g., ceftriaxone, vancomycin) can assess combinatorial effects. Bioautography on TLC plates identifies bioactive fractions .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or specificity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or optimize the pyrazole ring’s substitution pattern. Computational docking studies predict interactions with targets like HOIP (linear ubiquitin chain assembly complex). Validate via in vitro assays (e.g., inhibition of TDP-43 aggregation in ALS models) .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement, incorporating restraints for disordered regions. Cross-validate electron density maps with mass spectrometry to confirm bound ligands (e.g., benzoic acid in GCG1 structures). Adjust B-factors and occupancy parameters iteratively .

Q. How to optimize reaction conditions for large-scale synthesis while minimizing impurities?

  • Methodological Answer : Apply orthogonal experimental design (e.g., L9 Taguchi array) to test variables: temperature (50–90°C), reaction time (6–24 h), pH (3–7), and stoichiometric ratios. Monitor progress via thin-layer chromatography (TLC) and optimize benzoic acid dosage to prevent metal-ion interference (e.g., Cr3+^{3+}/Fe3+^{3+} separation) .

Q. What mechanistic insights explain the compound’s role in suppressing protein aggregation?

  • Methodological Answer : Perform in vitro ubiquitination assays using recombinant HOIP enzyme. Use fluorescence polarization to measure binding affinity to TDP-43 aggregates. Validate with cell models (e.g., HEK293T) transfected with truncated TDP-43, monitoring cytoplasmic inclusion formation via immunofluorescence .

Data Analysis & Technical Challenges

Q. How to address discrepancies in biological assay reproducibility?

  • Methodological Answer : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing). Include internal controls (e.g., ciprofloxacin for bacteria) and triplicate measurements. Use statistical models (e.g., Partial Least Squares, LS-SVM) to correlate spectral data (terahertz or NMR) with bioactivity .

Q. What advanced techniques validate ligand binding in crystallographic studies?

  • Methodological Answer : Difference Fourier maps at 3.0 Å resolution identify ligand density. Refine with isotropic displacement parameters and validate via mass spectrometry (e.g., detecting benzoic acid at 122.0823 Da). Molecular dynamics simulations assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.